
6-chloro-3-nitro-N-phenylpyridin-2-amine
Übersicht
Beschreibung
6-chloro-3-nitro-N-phenylpyridin-2-amine is a chemical compound with the CAS Number: 26867-13-0. Its molecular weight is 249.66 and its molecular formula is C11H8ClN3O2 .
Molecular Structure Analysis
The molecular structure of 6-chloro-3-nitro-N-phenylpyridin-2-amine consists of a pyridine ring substituted with a chlorine atom and a nitro group, and an amine group attached to a phenyl ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Pyridazine Derivatives
6-chloro-3-nitro-N-phenylpyridin-2-amine: is used as a precursor in the synthesis of novel pyridazine derivatives. These derivatives are known for a wide range of bioactivities, including antitumor, fungicidal, and herbicidal properties . The compound’s ability to undergo various chemical reactions makes it a valuable starting material for synthesizing these bioactive molecules.
Antifungal Applications
Research has shown that pyridazine derivatives, which can be synthesized from 6-chloro-3-nitro-N-phenylpyridin-2-amine , exhibit significant antifungal activities . These compounds have been tested against various fungal strains and have shown potential as effective antifungal agents in agricultural science.
Development of Crop Protection Agents
The chemical structure of 6-chloro-3-nitro-N-phenylpyridin-2-amine allows for the development of crop protection agents. By modifying the compound and creating derivatives, it can be used to produce plant growth regulators and protect crops against pests and diseases .
Pharmaceutical Research
In pharmaceutical research, 6-chloro-3-nitro-N-phenylpyridin-2-amine serves as a building block for the development of new drugs. Its molecular framework is conducive to creating compounds with potential therapeutic effects, particularly in the design of novel anti-inflammatory agents .
Material Science
This compound’s versatile chemical properties enable its use in material science, particularly in the synthesis of organic compounds with specific electronic or photonic properties. These materials can be applied in the development of new sensors, coatings, and other advanced materials .
Chemical Education and Research
6-chloro-3-nitro-N-phenylpyridin-2-amine: is also used in academic settings for chemical education and research. It provides a practical example of a compound used in organic synthesis and helps students understand the principles of chemical reactions and product analysis .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-nitro-N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-7-6-9(15(16)17)11(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVAHUAWWCGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

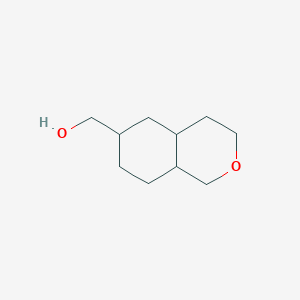
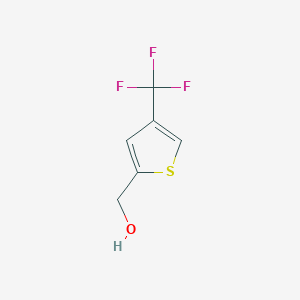

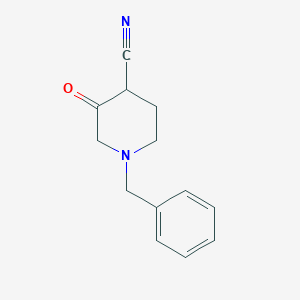

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359040.png)

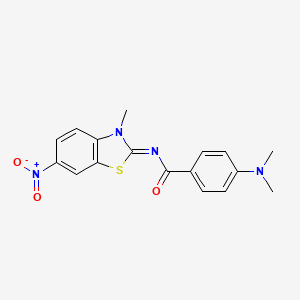
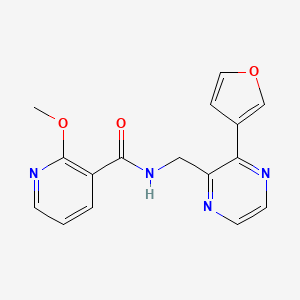

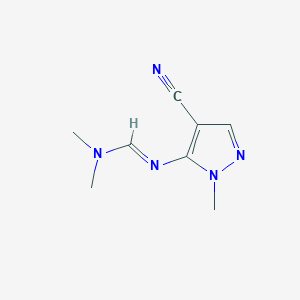
![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
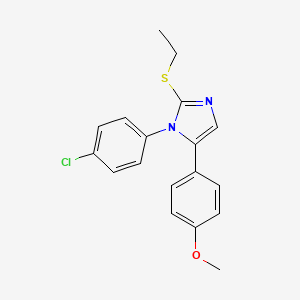
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)